2-(3,5-dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(3,5-dimethoxybenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-9-10(2)24-17(14(9)16(21)18-3)19-15(20)11-6-12(22-4)8-13(7-11)23-5/h6-8H,1-5H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCURDCHUNIPBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC(=CC(=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 3,5-dimethoxybenzoic acid with an appropriate amine to form the benzamido intermediate. This intermediate is then subjected to a series of reactions, including cyclization and methylation, to yield the final thiophene derivative. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The methoxy and methyl groups on the benzamido and thiophene rings can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., THF, dichloromethane), bases (e.g., TEA, sodium hydroxide), and acids (e.g., hydrochloric acid). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized thiophene compounds.
Scientific Research Applications
2-(3,5-Dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug discovery and development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at certain receptor sites, inhibiting the activity of specific enzymes or proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6,6'-Bis-(3,5-dimethoxybenzamido)-3,3'-ethanediyl-di-benzoic acid (18l)
Bis-(4-(3,5-dimethoxybenzamido)-phenyl)-methane (18j)
Key Structural Features:
| Compound Name | Core Structure | Substituents/Functional Groups |
|---|---|---|
| Target Compound | Thiophene | 3,5-Dimethoxybenzamido (position 2); N,4,5-trimethylcarboxamide (position 3) |
| 6,6'-Bis-(3,5-dimethoxybenzamido)-... (18l) | Benzene (dimer) | Two 3,5-dimethoxybenzamido groups; ethanediyl linker; carboxylic acid termini |
| Bis-(4-(3,5-dimethoxybenzamido)-phenyl)-methane (18j) | Benzene (bis-phenyl) | Two 3,5-dimethoxybenzamido groups; methane linker between phenyl rings |
Analysis :
- Substituent Effects : The N,4,5-trimethylcarboxamide in the target introduces steric hindrance and lipophilicity, contrasting with the carboxylic acid groups in 18l, which may enhance solubility in polar solvents.
- Linker Diversity : 18l and 18j employ ethanediyl and methane linkers, respectively, enabling dimerization or extended conjugation, whereas the target compound lacks such linkers, limiting its spatial flexibility .
Comparison :
- The target compound’s methyl-substituted thiophene may introduce synthetic complexity, requiring careful regioselective functionalization.
- In contrast, 18l and 18j rely on straightforward condensation reactions, albeit with lower yields due to dimer formation.
Biological Activity
2-(3,5-Dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiophene ring and a dimethoxybenzamide moiety. Its molecular formula is , with a molecular weight of approximately 295.38 g/mol.
Antiproliferative Effects
Research indicates that derivatives of thiophene compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, studies on related compounds have shown that modifications to the aryl moiety can enhance their efficacy as tubulin inhibitors, leading to cell cycle arrest and apoptosis in cancer cells .
Table 1: Summary of Antiproliferative Activity
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HL-60 (human leukemia) | TBD | Tubulin polymerization inhibition |
| 2-(3',4',5'-Trimethoxybenzoyl)-3-amino-5-aryl thiophenes | Various | 1.5 - 10 | Induction of apoptosis via G2/M arrest |
The mechanism of action for this compound appears to involve the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in sensitive cell lines .
Case Studies
A notable study evaluated the biological activity of similar thiophene derivatives and demonstrated their ability to induce apoptosis in HL-60 cells. The study reported that specific substitutions at the para-position of the phenyl group significantly influenced antiproliferative activity .
Case Study Data:
- Study Title: "Synthesis and Biological Evaluation of Thiophene Derivatives"
- Findings: Compounds with electron-withdrawing groups at specific positions showed enhanced activity.
- Conclusion: The structure-activity relationship (SAR) suggests that further optimization could yield more potent derivatives.
Toxicological Profile
While the primary focus has been on therapeutic applications, understanding the toxicological profile is crucial. Preliminary assessments indicate that while some derivatives exhibit low toxicity in vitro, further studies are needed to evaluate their safety in vivo.
Q & A
Q. Addressing Contradictions :
- Dose-Response Reproducibility : Validate results across ≥3 independent experiments.
- Cell Line Variability : Use standardized cell lines (e.g., ATCC) and control compounds (e.g., doxorubicin for cytotoxicity) .
- Mechanistic Follow-Up : Combine biochemical assays with transcriptomic profiling to confirm target engagement .
How is the compound’s stability assessed under experimental conditions?
Q. Advanced
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>200°C typical for thiophene derivatives) .
- Solution Stability : Monitor via HPLC in PBS or DMSO over 24–72 hours; degradation >5% warrants formulation optimization (e.g., lyophilization) .
- Light Sensitivity : Store in amber vials if UV-Vis spectra show absorbance shifts after light exposure .
What computational methods support the design of derivatives with enhanced activity?
Q. Advanced
- Molecular Dynamics (MD) : Simulate binding to FLT-3 or COX-2 active sites to identify key interactions (e.g., hydrogen bonds with methoxy groups) .
- QSAR Modeling : Use Gaussian or Schrodinger Suite to correlate electronic parameters (HOMO/LUMO) with bioactivity .
- ADMET Prediction : SwissADME or pkCSM to optimize solubility (<-3.0 LogS) and reduce hepatotoxicity risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
